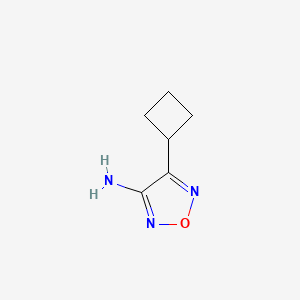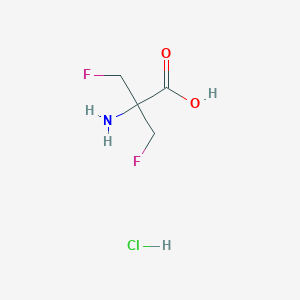![molecular formula C5H5F3N2O B13456049 [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)
[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The trifluoromethyl group attached to the imidazole ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of Schiff’s base complex nickel catalyst for a one-pot microwave-assisted synthesis, which yields high efficiency and excellent product yields .
Industrial Production Methods: Industrial production methods for this compound often involve the use of electrochemical fluorination (ECF) of methanesulfonic acid, followed by hydrolysis and reprotonation of the resulting triflate salt . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the trifluoromethyl group makes it a strong acid, which can participate in electrophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts, Schiff’s base complexes, and trimethylsilyltrifluoromethanesulfonate (TMSOTF). Reaction conditions often involve microwave radiation and mild temperatures to ensure high yields and efficiency .
Major Products Formed: The major products formed from these reactions include disubstituted imidazoles and various trifluoromethylated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits antibacterial, antiviral, and antifungal activities, making it a potential candidate for drug development . In the industry, it is used in the production of high-end chemicals, including fluorinated surfactants and emulsifiers .
Mechanism of Action
The mechanism of action of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, thereby increasing its biological activity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include trifluoromethane, 1,1,1-trifluoroethane, and hexafluoroacetone. These compounds also contain the trifluoromethyl group, which imparts similar chemical properties .
Uniqueness: What sets [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol apart is its imidazole ring, which provides additional sites for chemical modification and enhances its biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C5H5F3N2O |
|---|---|
Molecular Weight |
166.10 g/mol |
IUPAC Name |
[1-(trifluoromethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)10-2-1-9-4(10)3-11/h1-2,11H,3H2 |
InChI Key |
NPPDBVUBJJUPAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate](/img/structure/B13455984.png)

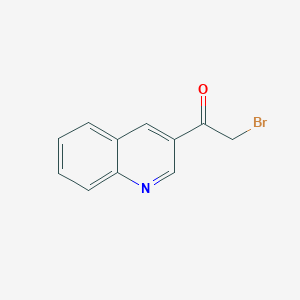
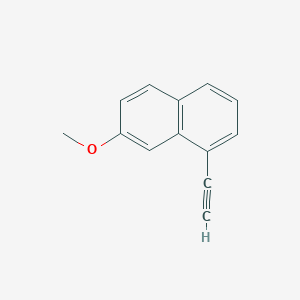
![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)
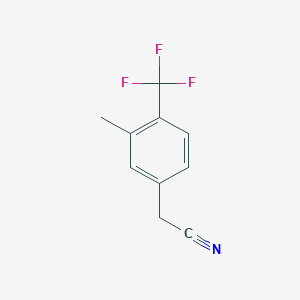
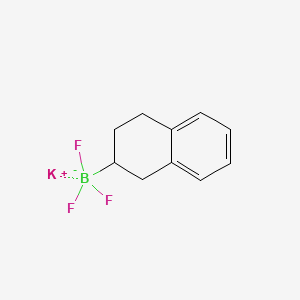
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13456022.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)
